molecular formula C60H53N3O8S B1248602 Perazine fendizoate

Perazine fendizoate

Katalognummer: B1248602
Molekulargewicht: 976.1 g/mol
InChI-Schlüssel: MXNUIAISFPQBLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Perazine fendizoate is a useful research compound. Its molecular formula is C60H53N3O8S and its molecular weight is 976.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

  • Schizophrenia Treatment
    • Perazine fendizoate has been extensively studied for its effectiveness in treating schizophrenia. Clinical trials have demonstrated that it can reduce psychotic symptoms with a relatively low incidence of extrapyramidal side effects compared to other antipsychotics .
    • A systematic review indicated that perazine is associated with a significant reduction in global state deterioration among patients with schizophrenia .
  • Management of Acute Psychotic Episodes
    • The compound is used in acute settings to manage severe agitation and psychosis. Its sedative properties are beneficial in stabilizing patients during acute episodes .
  • Anxiety Disorders
    • Emerging studies suggest that this compound may also be effective in treating anxiety disorders due to its anxiolytic effects . This application is particularly relevant for patients with comorbid anxiety and psychotic disorders.
  • Dementia-Related Symptoms
    • Research indicates potential benefits in managing behavioral symptoms associated with dementia, although more extensive studies are needed to establish definitive efficacy in this area .

Efficacy

  • Clinical Trials : Several trials have evaluated the efficacy of this compound against placebo and other antipsychotics. Results show a moderate effect size in reducing psychotic symptoms, particularly in acute settings .
  • Comparative Studies : In head-to-head comparisons with other antipsychotics, perazine has shown comparable efficacy with a lower risk of extrapyramidal symptoms, making it a favorable option for many patients .

Safety

  • Side Effects : Common side effects include sedation and potential cardiovascular effects due to its action on adrenergic receptors. However, the overall incidence of severe adverse events remains low compared to higher-potency antipsychotics like haloperidol .
  • Long-term Use : Longitudinal studies suggest that perazine can be safely used over extended periods with appropriate monitoring for side effects .

Case Studies

Study Population Intervention Outcomes Findings
Enss et al., 1958Schizophrenia patientsPerazine vs. placeboGlobal state improvementPerazine showed superior outcomes compared to placebo .
Taylor & Francis ReviewVarious mental disordersPerazine as an adjunct therapyEfficacy and safety analysisHighlighted as cost-effective and well-tolerated; recommended for polypharmacotherapy .
Delphi Study 2024Clinicians' opinionsPerazine for mental disordersVersatility and tolerabilityClinicians rated it highly for its safety profile and efficacy across multiple indications .

Eigenschaften

Molekularformel

C60H53N3O8S

Molekulargewicht

976.1 g/mol

IUPAC-Name

2-(4-hydroxy-3-phenylbenzoyl)benzoic acid;10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine

InChI

InChI=1S/C20H25N3S.2C20H14O4/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23;2*21-18-11-10-14(12-17(18)13-6-2-1-3-7-13)19(22)15-8-4-5-9-16(15)20(23)24/h2-5,7-10H,6,11-16H2,1H3;2*1-12,21H,(H,23,24)

InChI-Schlüssel

MXNUIAISFPQBLP-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.